molecular formula C9H8BrFO B13592113 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol

Cat. No.: B13592113
M. Wt: 231.06 g/mol
InChI Key: OWQFPFQTJROMIG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8BrFO It is a derivative of phenylpropene, featuring both bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with an appropriate allyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(5-Bromo-2-fluorophenyl)prop-2-enal or 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid.

    Reduction: 3-(5-Bromo-2-fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenol
  • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Uniqueness

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+

InChI Key

OWQFPFQTJROMIG-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/CO)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=CCO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.